molecular formula C15H13NO3 B5625178 2-acetyl-4-methylphenyl nicotinate

2-acetyl-4-methylphenyl nicotinate

Cat. No. B5625178
M. Wt: 255.27 g/mol
InChI Key: HYJYJSHNAOCJJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinate esters typically involves the esterification of nicotinic acid. For compounds similar to 2-acetyl-4-methylphenyl nicotinate, this process can be achieved by reacting nicotinic acid with an appropriate alcohol under refluxing conditions in the presence of a catalyst such as concentrated sulfuric acid. The esterification product is then purified through techniques like column chromatography to achieve the desired purity and yield (Erharuyi et al., 2015).

Molecular Structure Analysis

The molecular structure of nicotinate esters, including this compound, is characterized by spectroscopic methods such as NMR and mass spectrometry. These techniques confirm the structure of the synthesized compound, providing detailed information on its molecular configuration and the spatial arrangement of its atoms (Erharuyi et al., 2015).

Chemical Reactions and Properties

Nicotinate esters undergo various chemical reactions, including hydrolysis, reduction, and substitution, depending on the reactants and conditions applied. These reactions can alter the physical and chemical properties of the compound, potentially leading to the formation of new derivatives with varied applications (Tamaddon & Azadi, 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and appearance, are essential for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and can be determined through experimental methods (Erharuyi et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various chemicals, stability under different conditions, and its potential as a catalyst or reactant in chemical synthesis, are critical for its application in chemical research and industry. These properties can be explored through a combination of theoretical and experimental studies (Tamaddon & Azadi, 2017).

Scientific Research Applications

Inhibition and Aging Regulation

  • Inhibition of Silencing and Accelerated Aging by Nicotinamide : A study highlighted that nicotinamide, related to nicotinic acid (a form of which is 2-acetyl-4-methylphenyl nicotinate), inhibits yeast silencing and increases recombination, affecting the replicative lifespan. This suggests its role in aging and genome stability regulation (Bitterman et al., 2002).

Synthesis and Chemical Properties

  • Synthesis and Improvement of Related Nicotinates : Research on the synthesis of related nicotinates, like 1-(4-Methylphenyl) ethylnicotinate, has been conducted to improve domestic production and understand its chemical properties. This is significant for understanding the synthesis and properties of similar compounds like this compound (Liu Chunxin, 2009).

Medical Applications

  • Antinociceptive Activity : Methyl nicotinate, a related compound, has been studied for its antinociceptive (pain-relieving) activity, suggesting potential medical applications of similar compounds in pain management (Erharuyi et al., 2015).

Insecticidal Activity

  • Insecticidal Properties : Some nicotinic acid derivatives, which are structurally related to this compound, have been explored for their insecticidal activities, indicating potential agricultural applications (Deshmukh et al., 2012).

Bioavailability and Cellular Effects

  • Increasing NAD+ Concentrations in Cells : Compounds like nicotinamide riboside and its derivatives, related to this compound, have been shown to increase NAD+ concentrations in mammalian cells. This has implications for cellular energy metabolism and potential therapeutic applications (Yang et al., 2007).

Neurological Research

  • Neuronal Nicotinic Acetylcholine Receptors Studies : Research involving nicotinic acetylcholine receptors, which could be influenced by compounds like this compound, helps in understanding neurological processes and potential treatments for cognitive disorders (Luetje & Patrick, 1991).

Vasodilation and Diabetic Neuropathy

  • Vasodilation in Diabetic Neuropathy : Topical application of methyl nicotinate has shown to induce skin vasodilation, which can be comparable to other compounds. This has potential implications in treating diabetic neuropathy and improving blood flow (Caselli et al., 2003).

Environmental Exposure and Carcinogen Metabolism

  • Environmental Carcinogen Metabolism : Studies have explored how genetic factors affect the metabolism of low-dose carcinogens, which could be relevant for compounds like this compound in terms of risk assessment and environmental health (Vineis et al., 1994).

Skin Penetration Enhancement

  • Phonophoresis of Methyl Nicotinate : The enhancement of skin penetration of methyl nicotinate through phonophoresis has been investigated, indicating potential applications in transdermal drug delivery systems (McElnay et al., 1993).

properties

IUPAC Name

(2-acetyl-4-methylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-5-6-14(13(8-10)11(2)17)19-15(18)12-4-3-7-16-9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJYJSHNAOCJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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